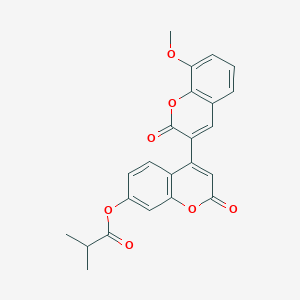
1-(2-Amino-4-chlorophenyl)ethanone
概要
説明
1-(2-Amino-4-chlorophenyl)ethanone is a chemical compound with the molecular formula C8H8ClNO . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-(2-Amino-4-chlorophenyl)ethanone consists of an ethanone group (C2H2O) attached to a 2-amino-4-chlorophenyl group (C6H4ClN). The molecular weight is 169.61 .Physical And Chemical Properties Analysis
1-(2-Amino-4-chlorophenyl)ethanone has a melting point of 90 °C and a predicted boiling point of 310.2±22.0 °C. It has a predicted density of 1.254±0.06 g/cm3. The compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C .科学的研究の応用
Pharmacology: Antitumor and Cytotoxic Activities
In pharmacology, “1-(2-Amino-4-chlorophenyl)ethanone” has been explored for its antitumor and cytotoxic activities. It serves as a precursor in the synthesis of compounds that exhibit potent effects on cancer cell lines. For instance, derivatives of this compound have been reported to demonstrate significant cytotoxicity against human tumor cell lines, indicating its potential as a chemotherapeutic agent .
Organic Synthesis: Building Block for Chemical Compounds
The compound is used as a building block in organic synthesis. Its chemical structure allows for various substitutions that can lead to the formation of new compounds with desired properties. This versatility makes it valuable for developing pharmaceuticals, agrochemicals, and other industrial chemicals .
Medicinal Chemistry: Drug Design and Development
“1-(2-Amino-4-chlorophenyl)ethanone” plays a role in medicinal chemistry, particularly in drug design and development. Its structure is utilized to create novel compounds that can inhibit specific biological pathways or proteins involved in diseases. For example, it has been used to synthesize quinoline derivatives that inhibit VEGFR-2, a key target in cancer therapy .
Biochemistry: Enzyme Inhibition Studies
In biochemistry, this compound can be used to study enzyme inhibition. By modifying its structure, researchers can investigate how it interacts with various enzymes, which is crucial for understanding metabolic pathways and developing enzyme inhibitors that can be used to treat diseases .
Industrial Uses: Synthetic Intermediate
Industrially, “1-(2-Amino-4-chlorophenyl)ethanone” is employed as a synthetic intermediate. It is involved in the production of a wide range of chemical families, including pharmaceuticals, pesticides, and petrochemicals. Its role as an intermediate is critical for the synthesis of more complex compounds .
Bioorganic Chemistry: Study of Biological Processes
Lastly, in the field of bioorganic chemistry, this compound is used to understand biological processes at a molecular level. It can be incorporated into larger biomolecules to study interactions within cells, providing insights into cellular functions and the molecular basis of diseases .
Safety and Hazards
特性
IUPAC Name |
1-(2-amino-4-chlorophenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-3-2-6(9)4-8(7)10/h2-4H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJWZHHLRVPCSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2875909.png)
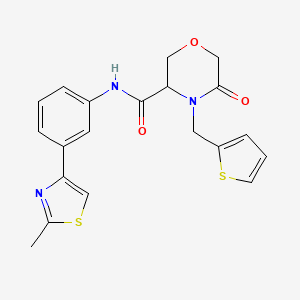
![N-benzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2875912.png)
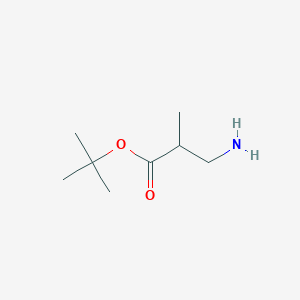
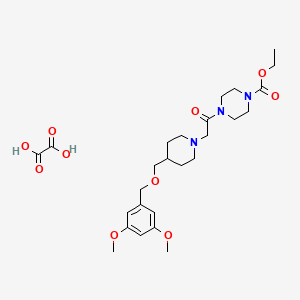
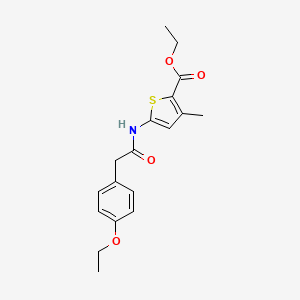
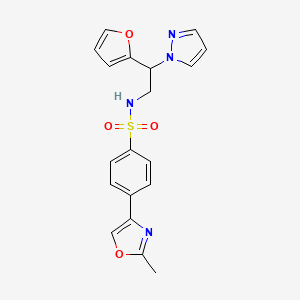
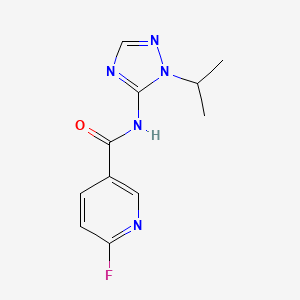
![2,5-dimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2875921.png)
![1,3,6,7-tetramethyl-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2875922.png)
![6-ethyl 3-methyl 2-(2-methylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2875928.png)
![4-allyl-N-(sec-butyl)-2-(2-(isopropylamino)-2-oxoethyl)-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2875929.png)
